Acide 5-galloylquinique

Vue d'ensemble

Description

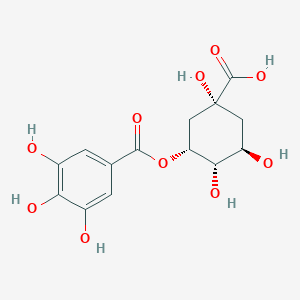

5-Galloylquinic acid is a phenolic compound that belongs to the class of hydrolysable tannins. It is a derivative of quinic acid and gallic acid, characterized by the presence of a galloyl group attached to the quinic acid core. This compound is found in various plants, including tea leaves, and has been studied for its potential health benefits and applications in different fields.

Applications De Recherche Scientifique

5-Galloylquinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a standard compound in analytical chemistry for the quantification of phenolic compounds in plant extracts.

Biology: Studies have shown its potential as an antioxidant and antimicrobial agent, making it valuable in biological research.

Medicine: Research has indicated its potential therapeutic effects, including anti-inflammatory and antifungal activities.

Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.

Mécanisme D'action

Target of Action

5-Galloylquinic acid is primarily known for its role as a reactive oxygen species (ROS) scavenger . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is where 5-Galloylquinic acid comes into play, acting as a scavenger to neutralize these harmful ROS .

Mode of Action

The compound interacts with ROS, neutralizing them and thereby preventing the potential damage they could cause to cellular structures . This interaction helps maintain the balance of ROS within the cell, contributing to cellular homeostasis and health.

Biochemical Pathways

5-Galloylquinic acid is involved in several biochemical pathways, particularly those related to the shikimic acid, phenylpropanoid, and flavonoid synthetic pathways . These pathways are crucial for the biosynthesis of a wide range of compounds, including flavonoids, tannins, and other phenolic compounds, which have various biological activities, including antioxidant activity .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which suggests it may have good bioavailability

Result of Action

The primary result of 5-Galloylquinic acid’s action is the reduction of ROS levels within the cell . By scavenging and neutralizing ROS, 5-Galloylquinic acid helps prevent oxidative damage to cellular structures, thereby contributing to cell health and longevity.

Action Environment

The action of 5-Galloylquinic acid can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in aqueous or alcoholic environments . Additionally, like many other organic compounds, 5-Galloylquinic acid should be stored in a cool, dry place, away from light and heat to maintain its stability .

Analyse Biochimique

Biochemical Properties

5-Galloylquinic acid plays a significant role in biochemical reactions, primarily due to its antioxidant activity. It acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage . The compound interacts with various enzymes and proteins, including those involved in the detoxification of ROS. For instance, it has been shown to interact with enzymes like superoxide dismutase and catalase, enhancing their activity and thus contributing to the reduction of oxidative stress .

Cellular Effects

5-Galloylquinic acid exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Galloylquinic acid has been observed to induce apoptosis and inhibit cell proliferation by affecting pathways such as the PI3K/Akt and MAPK pathways . Additionally, it can alter gene expression related to oxidative stress response and inflammation, thereby contributing to its protective effects .

Molecular Mechanism

The molecular mechanism of 5-Galloylquinic acid involves its interaction with various biomolecules. It binds to and inhibits the activity of certain enzymes, such as reverse transcriptases in viruses like HIV-1 . This inhibition is achieved through direct binding to the enzyme’s active site, preventing the enzyme from catalyzing its reaction. Furthermore, 5-Galloylquinic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Galloylquinic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions . Long-term studies have shown that 5-Galloylquinic acid maintains its antioxidant properties over several weeks, but its efficacy may diminish with extended storage or exposure to light and heat . In vitro and in vivo studies have demonstrated that the compound can exert long-term protective effects on cellular function, particularly in reducing oxidative damage and inflammation .

Dosage Effects in Animal Models

The effects of 5-Galloylquinic acid vary with different dosages in animal models. At lower doses, the compound exhibits protective effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause adverse effects, including toxicity and organ damage . Studies have shown that there is a threshold dose beyond which the beneficial effects of 5-Galloylquinic acid are outweighed by its toxic effects. Therefore, careful dosage optimization is crucial for its therapeutic use .

Metabolic Pathways

5-Galloylquinic acid is involved in several metabolic pathways, including those related to its antioxidant activity. It interacts with enzymes such as polyphenol oxidase and peroxidase, which are involved in the metabolism of phenolic compounds . The compound can also affect metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation . Additionally, 5-Galloylquinic acid can influence the tricarboxylic acid (TCA) cycle by interacting with enzymes and cofactors involved in this pathway .

Transport and Distribution

Within cells and tissues, 5-Galloylquinic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its protective effects . Additionally, 5-Galloylquinic acid can be localized to subcellular compartments, such as the cytoplasm and mitochondria, where it participates in antioxidant defense mechanisms .

Subcellular Localization

The subcellular localization of 5-Galloylquinic acid is crucial for its activity and function. The compound is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in oxidative stress response . It may also be localized to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins . The targeting of 5-Galloylquinic acid to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-galloylquinic acid typically involves the esterification of quinic acid with gallic acid. This can be achieved through chemical synthesis using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent degradation of the product .

Industrial Production Methods: Industrial production of 5-galloylquinic acid can be achieved through extraction from plant sources, such as tea leaves, where it is naturally present. The extraction process involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Galloylquinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Hydrolysis: The ester bond between the galloyl group and quinic acid can be hydrolyzed under acidic or basic conditions to yield gallic acid and quinic acid.

Esterification: It can form esters with other phenolic acids or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Esterification: Reagents like DCC and DMAP are used to facilitate esterification reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Hydrolysis: Gallic acid and quinic acid.

Esterification: Various esters depending on the reactants used.

Comparaison Avec Des Composés Similaires

- 3-Galloylquinic Acid

- 4-Galloylquinic Acid

- 1,3,4,5-Tetra-O-galloylquinic Acid

- 3-Caffeoylquinic Acid

- 5-Caffeoylquinic Acid

Comparison: 5-Galloylquinic acid is unique due to its specific galloyl substitution pattern, which influences its chemical properties and biological activities. Compared to other galloylquinic acids, it has shown distinct antioxidant and antimicrobial activities. Additionally, its ability to inhibit β-lactamase enzymes sets it apart from other similar compounds .

Propriétés

IUPAC Name |

1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLFHGGZNSKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-43-3 | |

| Record name | Theogallin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Galloylquinic acid's presence in maqui berries?

A: While maqui berries (Aristotelia chilensis) are known for their high anthocyanin content, research has revealed the presence of significant levels of flavonols, including 5-Galloylquinic acid []. Although the specific biological activities of 5-Galloylquinic acid in maqui berries haven't been extensively studied, its presence, along with other flavonols and anthocyanins, contributes to the fruit's status as a "superfruit," suggesting potential health benefits.

Q2: How is 5-Galloylquinic acid detected and quantified in plant materials?

A: Researchers have successfully used a combination of extraction techniques and sophisticated analytical methods to identify and quantify 5-Galloylquinic acid in various plant sources. For example, in maqui berries, solid phase extraction using a mixed mode cation exchange cartridge followed by HPLC-DAD-ESI-MS/MS analysis allowed for the identification and quantification of 5-Galloylquinic acid []. Similarly, LC-MS8 techniques have been employed to profile and characterize 5-Galloylquinic acid alongside other galloylquinic acids in green tea, tara tannin, and tannic acid [].

Q3: Does the spatial distribution of 5-Galloylquinic acid within a plant hold any significance?

A: Yes, the location of 5-Galloylquinic acid within a plant can be telling. Studies employing Air Flow-Assisted Ionization Mass Spectrometry Imaging (AFAI-MSI) on mango fruits revealed that 5-Galloylquinic acid, unlike citric acid found predominantly in the pulp, was primarily concentrated in the peel []. This distinct distribution pattern suggests a potential role in the plant's defense mechanisms against environmental stressors, a common characteristic of phenolic compounds.

Q4: Can you elaborate on the structural complexity observed within the galloylquinic acid family?

A: Research has unveiled a remarkable diversity within the galloylquinic acid family, particularly those with multiple galloyl units []. For instance, analysis of tara tannin, a rich source of galloylquinic acids, revealed isomers based on both 1,3,4,5-tetragalloylquinic acid and 3,4,5-trigalloylquinic acid cores, highlighting the structural complexity within this class of compounds. This complexity arises from the varying number and positions of galloyl groups attached to the quinic acid core.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[(phenylmethyl)amino]ethyl] ester](/img/structure/B1231887.png)

![2-[(4-Acetamidophenyl)sulfonylamino]acetic acid [7-(ethoxycarbonylamino)-2-oxo-1-benzopyran-4-yl]methyl ester](/img/structure/B1231888.png)